Penethamate Hydriodide
Overview
Description
Penethamate hydriodide is an antibiotic used in veterinary medicine, particularly for the treatment of mastitis in dairy animals. It is administered to combat udder-specific pathogens that cause mastitis, which is an inflammation of the mammary gland. The antibiotic has been evaluated for its effects on udder health and milk yields in primiparous Mediterranean buffaloes, showing good bactericidal activity and potential economic benefits in buffalo breeding . Additionally, penethamate hydriodide has been found to be highly effective in killing mastitis pathogens such as Streptococcus uberis, Streptococcus dysgalactiae subsp. dysgalactiae, and Staphylococcus aureus that have internalized into mammary epithelial cells .
Synthesis Analysis
While the synthesis of penethamate hydriodide is not directly discussed in the provided papers, its administration and subsequent conversion to penicillin G in mammary tissue and secretion have been studied. After systemic administration, penicillin G concentrations were measured, indicating the potential for penethamate hydriodide to control prepartum intramammary infections .
Molecular Structure Analysis
The molecular structure of penethamate hydriodide allows it to enter mammary epithelial cells and exert its bactericidal effects without affecting the viability of these cells . This property is crucial for its effectiveness in treating mastitis, as it can reach and kill bacteria that have been internalized by the mammary epithelial cells.
Chemical Reactions Analysis
Penethamate hydriodide undergoes a chemical reaction within the animal's body, releasing penicillin G, which is the active form that combats the bacterial infection. The conversion process and the concentration of penicillin G post-administration have been studied to ensure that the levels are sufficient to exert a therapeutic effect against pathogens associated with mastitis .
Physical and Chemical Properties Analysis
The physical and chemical properties of penethamate hydriodide that contribute to its efficacy include its ability to maintain effective concentrations in mammary tissue and secretion for a period after administration. This characteristic is important for providing a sustained antibacterial effect to prevent and treat intramammary infections . Additionally, the influence of penethamate hydriodide on blood protein-bound iodine levels has been investigated, which is relevant for understanding its metabolic effects and potential interactions with thyroid function .
Relevant Case Studies
Several case studies have been conducted to evaluate the efficacy of penethamate hydriodide in treating mastitis. One study demonstrated a significant decrease in the prevalence of mastitic quarters and incidence of mastitic animals in treated groups compared to controls, with notable differences in somatic cell count (SCC) and milk yields . Another study showed a bacteriological cure rate of 59% in treated quarters with chronic subclinical Streptococcus uberis or Streptococcus dysgalactiae infection, with a significant decrease in SCC at both cow and quarter levels . Furthermore, a comparative study found no significant difference in bacteriological and clinical cure rates between systemic treatment with penethamate and intramammary administration of an ampicillin/cloxacillin combination, suggesting that systemic treatment with penethamate can also reduce SCC in adjacent quarters not affected by clinical mastitis .
Scientific Research Applications
1. Efficacy in Killing Intracellular Mastitis Pathogens
Penethamate hydriodide demonstrates high effectiveness in killing various intracellular mastitis pathogens such as Streptococcus uberis and Staphylococcus aureus internalized in mammary epithelial cells. This capability is evident across a range of concentrations, showcasing its potential as an effective agent in combating mastitis pathogens without harming mammary epithelial cells (Almeida et al., 2007).
2. Treatment of Subclinical Mastitis
Penethamate hydriodide has been used in pilot studies for the treatment of recently acquired subclinical mastitis in lactating cows, demonstrating promising results in reducing individual cow cell counts and contributing to sustained milk production (Beggs & Wraight, 2006).
3. Comparative Efficacy in Mastitis Treatment
When compared with other antibiotic treatments, penethamate hydriodide shows similar effectiveness in clinical and bacteriological cure rates for infectious clinical mastitis. This finding is significant in selecting appropriate antibiotic treatment for clinical and subclinical mastitis in lactating cows (Sérieys et al., 2005).
4. Penicillin Concentration in Mammary Tissue
Studies have explored the concentration of penicillin G in mammary tissue following the systemic administration of penethamate hydriodide. These studies indicate a potential for systemic treatment with penethamate hydriodide to control prepartum intramammary infections in heifers, offering a strategic advantage over local therapies (Passchyn et al., 2009).
Safety And Hazards
When handling Penethamate Hydriodide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Currently, Penethamate Hydriodide is included in Annex I of Council Regulation (EEC) No 2377/90 . It is used in intramammary products for the treatment of mastitis in cows and as an injectable solution for the treatment of bacterial infections in swine and cattle . The scientific justification for this extension was assessed taking into account the Note for Guidance on Risk Analysis Approach for Residues of Veterinary Medicinal Products in Food of Animal Origin .
properties
IUPAC Name |
2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H/t17-,18+,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRCFDRXQPRCCO-FLQNVMKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32IN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3689-73-4 (Parent) | |
Record name | Penethamate hydriodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701001537 | |
Record name | Penethamate hydriodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Penethamate Hydriodide | |
CAS RN |
7778-19-0, 808-71-9 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 2-(diethylamino)ethyl ester, hydriodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7778-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penethamate hydriodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=808-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penethamate hydriodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penethamate hydriodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl(2-(6-(2-phenylacetamido)penicillanoyloxy)ethyl)ammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENETHAMATE HYDRIODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA14AS9QOK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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